[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol
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Overview
Description
[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol is a chemical compound known for its significant pharmaceutical applications, particularly as an intermediate in the synthesis of antifungal agents. The compound features a tetrahydrofuran ring with a 2,4-difluorophenyl group and a 1,2,4-triazol-1-ylmethyl group, making it a versatile building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through a cyclization reaction.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the 1,2,4-Triazol-1-ylmethyl Group: The final step involves the attachment of the 1,2,4-triazol-1-ylmethyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to nucleophilic substitution reactions, especially at the 2,4-difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Key intermediate in the synthesis of antifungal agents like Posaconazole.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through its interaction with fungal cell membranes. The 1,2,4-triazole group inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell lysis and death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Voriconazole: Another antifungal agent with a similar triazole structure.
Fluconazole: A widely used antifungal with a triazole ring.
Itraconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol is unique due to its specific configuration and the presence of both the 2,4-difluorophenyl and 1,2,4-triazol-1-ylmethyl groups, which confer enhanced antifungal activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C14H15F2N3O2 |
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Molecular Weight |
295.28 g/mol |
IUPAC Name |
[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C14H15F2N3O2/c15-11-1-2-12(13(16)3-11)14(4-10(5-20)6-21-14)7-19-9-17-8-18-19/h1-3,8-10,20H,4-7H2/t10?,14-/m0/s1 |
InChI Key |
YGEFLWFVJLRJDL-SBNLOKMTSA-N |
Isomeric SMILES |
C1C(CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)CO |
Canonical SMILES |
C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)CO |
Origin of Product |
United States |
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